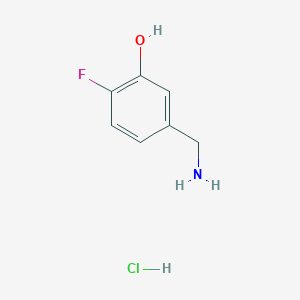
2-(dimethoxymethyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(dimethoxymethyl)benzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with dimethyl sulfate in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the desired compound through the methylation of the aldehyde group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
2-(dimethoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid or its derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Benzoic acid and its esters.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
科学研究应用
2-(dimethoxymethyl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is utilized in the development of pharmaceutical agents, particularly in the synthesis of drugs with benzaldehyde moieties.
Material Science: It is employed in the production of polymers and other advanced materials
作用机制
The mechanism of action of 2-(dimethoxymethyl)benzaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various chemical reactions. Additionally, its methoxy groups can participate in electron-donating interactions, influencing the reactivity of the benzene ring .
相似化合物的比较
Similar Compounds
2,5-Dimethoxybenzaldehyde: This compound has two methoxy groups at the 2 and 5 positions of the benzene ring. It is used in the synthesis of phenethylamines.
3,4-Dimethoxybenzaldehyde: Similar to 2-(dimethoxymethyl)benzaldehyde but with methoxy groups at the 3 and 4 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other dimethoxybenzaldehydes. This uniqueness makes it valuable in specific synthetic applications where its particular reactivity is advantageous .
属性
CAS 编号 |
132233-84-2 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride](/img/structure/B6163236.png)

